4-(Methoxymethyl)piperidine Hydrochloride

Overview

Description

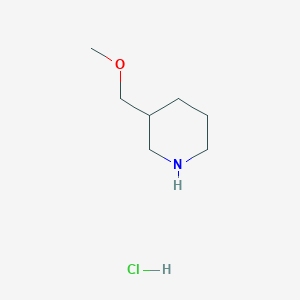

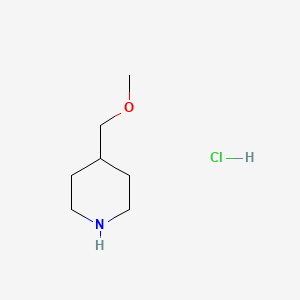

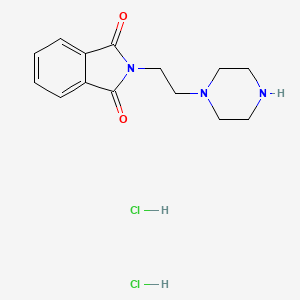

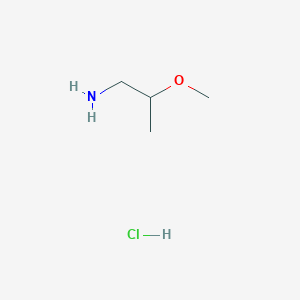

4-(Methoxymethyl)piperidine Hydrochloride is a chemical compound with the molecular formula C7H16ClNO . It is a product of Thermo Scientific Chemicals .

Molecular Structure Analysis

The molecular weight of this compound is 165.66 g/mol . The InChI Key for this compound is FLRDPZJPRQWKLD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound appears as white to pale yellow crystals or crystalline powder . The compound has a molecular weight of 165.66 g/mol .Scientific Research Applications

Impurity Analysis in Drug Substances

In the context of pharmaceuticals, 4-(Methoxymethyl)piperidine derivatives have been studied for their presence as impurities in drug substances. For example, cloperastine hydrochloride, a piperidine derivative used in cough treatment, has been analyzed for impurities, some of which are structurally related to 4-(Methoxymethyl)piperidine hydrochloride. The identification and quantification of these impurities were achieved through a variety of spectral methods, contributing to the quality control of pharmaceuticals (Liu et al., 2020).

Molecular Structure and Crystallography

Research has also been conducted on the crystal and molecular structure of compounds closely related to this compound. The study of these structures, such as 4-carboxypiperidinium chloride, provides valuable insights into the conformation and bonding characteristics of piperidine derivatives. This knowledge is crucial for understanding the behavior of these compounds in different environments and their potential applications in various fields, including pharmaceuticals and materials science (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis and Chemical Properties

Studies on the synthesis and chemical properties of piperidine derivatives, similar to this compound, have been undertaken. These studies explore the processes and reactions involved in creating these compounds, their intermediates, and the resulting yields. This research is fundamental in developing efficient and scalable synthetic routes for producing these compounds, which can be applied in various industries (Rui, 2010).

Pharmacological Properties

Piperidine derivatives are also of significant interest in pharmacology. Their potential as ligands, enzyme inhibitors, and their interactions with various receptors are topics of ongoing research. These studies contribute to the development of new drugs and therapeutic agents, where understanding the molecular interactions and mechanisms of action is crucial (Tacke et al., 2003).

Biological Activities and Applications

The exploration of the biological activities of piperidine derivatives, including antimicrobial and antioxidant properties, is a key area of research. Studies in this domain aim to identify new compounds with potent biological activities that can be developed into effective drugs or used in other applications like food preservation and agricultural products (Harini et al., 2014).

Computational Studies and Corrosion Inhibition

Computational studies on piperidine derivatives have been conducted to predict their efficiency as corrosion inhibitors. These studies use quantum chemical and molecular dynamic simulations to understand the interaction of these compounds with metal surfaces. Such research is vital in industries where corrosion is a significant concern, providing insights into the development of effective corrosion inhibitors (Kaya et al., 2016).

Safety and Hazards

Mechanism of Action

- It has been used for intravenous regional anesthesia, peripheral nerve blocks, and epidural/spinal analgesia .

Target of Action

Mode of Action

Result of Action

Action Environment

Properties

IUPAC Name |

4-(methoxymethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRDPZJPRQWKLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589399 | |

| Record name | 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916317-00-5 | |

| Record name | 4-(Methoxymethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(methoxymethyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318259.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)

![N-benzyl-N-[(1-benzylpiperidin-4-yl)methyl]amine dihydrochloride](/img/structure/B1318277.png)

![{4-[(3-Imidazol-1-YL-propylamino)-methyl]-phenyl}-dimethyl-amine hydrochloride](/img/structure/B1318280.png)

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)

![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)